4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride
Overview
Description
4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C12H12ClF3N2OS and its molecular weight is 324.75 g/mol. The purity is usually 95%.
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Mechanism of Action
Thiazoles
Thiazoles, which include a thiazol-2-amine group in the compound, have been found to exhibit diverse biological activities. They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Trifluoromethoxy Phenyl Compounds
Compounds with a trifluoromethoxy phenyl group have been used in various chemical reactions, including Suzuki–Miyaura coupling , which is a type of palladium-catalyzed cross-coupling reaction. This reaction is used to form carbon-carbon bonds, which is a key step in the synthesis of many complex organic compounds .
Benzylic Substitution
The compound also includes a benzylic position, which is a common site for various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Analysis
Biochemical Properties
4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. For example, it may bind to specific active sites on enzymes, altering their activity and affecting the overall metabolic flux . Additionally, it can interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior . Furthermore, it can affect cellular metabolism by interacting with key metabolic enzymes, potentially leading to shifts in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access . Alternatively, it can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can affect the levels of key metabolites, influencing overall metabolic balance . For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and cellular respiration . Additionally, it can interact with cofactors such as NADH and FADH2, altering their availability and utilization in metabolic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects . The distribution of this compound within tissues can also influence its overall impact, with certain tissues showing higher accumulation and activity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes . Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .
Properties
IUPAC Name |
4-methyl-5-[[4-(trifluoromethoxy)phenyl]methyl]-1,3-thiazol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2OS.ClH/c1-7-10(19-11(16)17-7)6-8-2-4-9(5-3-8)18-12(13,14)15;/h2-5H,6H2,1H3,(H2,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBIQVIYJQQAOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)CC2=CC=C(C=C2)OC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.